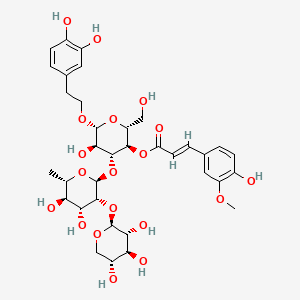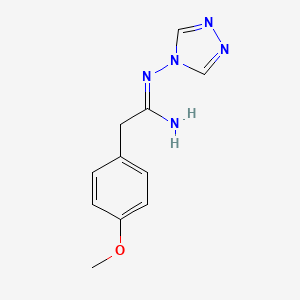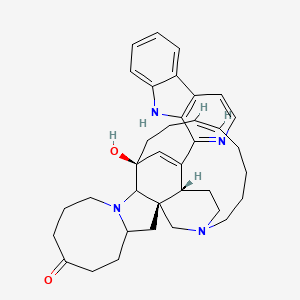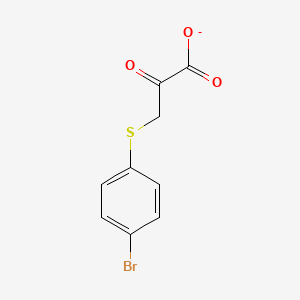
(4-Bromophenylsulfanyl)pyruvate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenylsulfanyl)pyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of (4-bromophenylsulfanyl)pyruvic acid, arising from deprotonation of the carboxy group. It derives from a pyruvate and a bromobenzene. It is a conjugate base of a (4-bromophenylsulfanyl)pyruvic acid.
Applications De Recherche Scientifique
1. Cardioprotection and Myocardial Energy
- Metabolic Cardioprotection: Pyruvate, a key metabolic fuel and antioxidant, demonstrates various cardioprotective actions, including enhancing cardiac performance and myocardial energy state. It is effective against ischemia-reperfusion injury and oxidative stress in the myocardium (Mallet et al., 2005).
2. Microbial Production for Various Applications
- Microbial Production of Pyruvate: Pyruvate, produced through microbial processes, has significant uses in food, cosmetics, pharmaceuticals, and agriculture. Research focuses on strain and process development for efficient pyruvate production, combining metabolic engineering and classical approaches (Maleki & Eiteman, 2017).
3. Role in Photosynthesis
- Light-Dark Modulation in Leaves: Pyruvate plays a pivotal role in photosynthesis, particularly in the C4 pathway, through pyruvate, Pi dikinase. This enzyme's activity is modulated by light intensity changes in leaves, influencing photosynthetic efficiency (Burnell & Hatch, 1985).
4. Cancer Therapy Potential
- Anticancer Effects of Pyruvate Analogs: Pyruvate analogs like 3-bromopyruvate have demonstrated potential in cancer therapy by targeting cancer cell energy requirements and depleting ATP, resulting in tumor cell death (Ganapathy-Kanniappan et al., 2010).
5. Diagnostic Imaging in Prostate Cancer
- Metabolic Imaging with Pyruvate: Hyperpolarized [1-13C]Pyruvate has been used in metabolic imaging to visualize prostate tumors, aiding in the diagnosis and monitoring of prostate cancer (Nelson et al., 2013).
6. Enzymatic Mechanisms and Radical Catalysis
- Pyruvate Formate-Lyase Activation: Studies on pyruvate formate-lyase activating enzyme reveal insights into radical catalysis involving iron-sulfur clusters and S-adenosylmethionine. This contributes to understanding the radical generation mechanism in enzymes (Walsby et al., 2002).
7. Herbicidal Effects on C4 Plants
- Herbicidal Activity through Pyruvate Inhibition: Bromoacetic acid, which inhibits pyruvate orthophosphate dikinase, effectively acts as a herbicide on C4 plants like maize, indicating pyruvate's role in plant metabolism and potential for agricultural applications (Constantin et al., 2021).
Propriétés
Formule moléculaire |
C9H6BrO3S- |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
3-(4-bromophenyl)sulfanyl-2-oxopropanoate |
InChI |
InChI=1S/C9H7BrO3S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1 |
Clé InChI |
QJDFZNIKGFGPCR-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br |
SMILES canonique |
C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


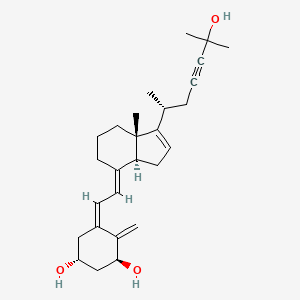
![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)

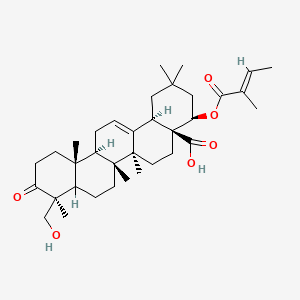



![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)
